

# Technical Guide: 1-phenyl-1H-imidazol-4-amine

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## Compound of Interest

Compound Name:	1-phenyl-1H-imidazol-4-amine
Cat. No.:	B185903

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## Core Compound Data

This technical guide provides an in-depth overview of the chemical and physical properties of **1-phenyl-1H-imidazol-4-amine**. The primary focus of this document is to furnish researchers with the fundamental data required for its application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	Calculated
Molecular Weight	159.19 g/mol	[Calculated]
Monoisotopic Mass	159.079647 Da	N/A

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-phenyl-1H-imidazol-4-amine** is not readily available in the cited literature, general methodologies for the synthesis of substituted imidazoles can be adapted. One common approach involves the reaction of a substituted glyoxal with an appropriate amidine in the presence of ammonia. For the synthesis of 1,2,4-trisubstituted 1H-imidazoles, a one-pot, four-component reaction can be employed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions.

Analytical characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity. High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of imidazole compounds in various matrices, including pharmaceutical formulations.

## Biological Activity and Signaling Pathways

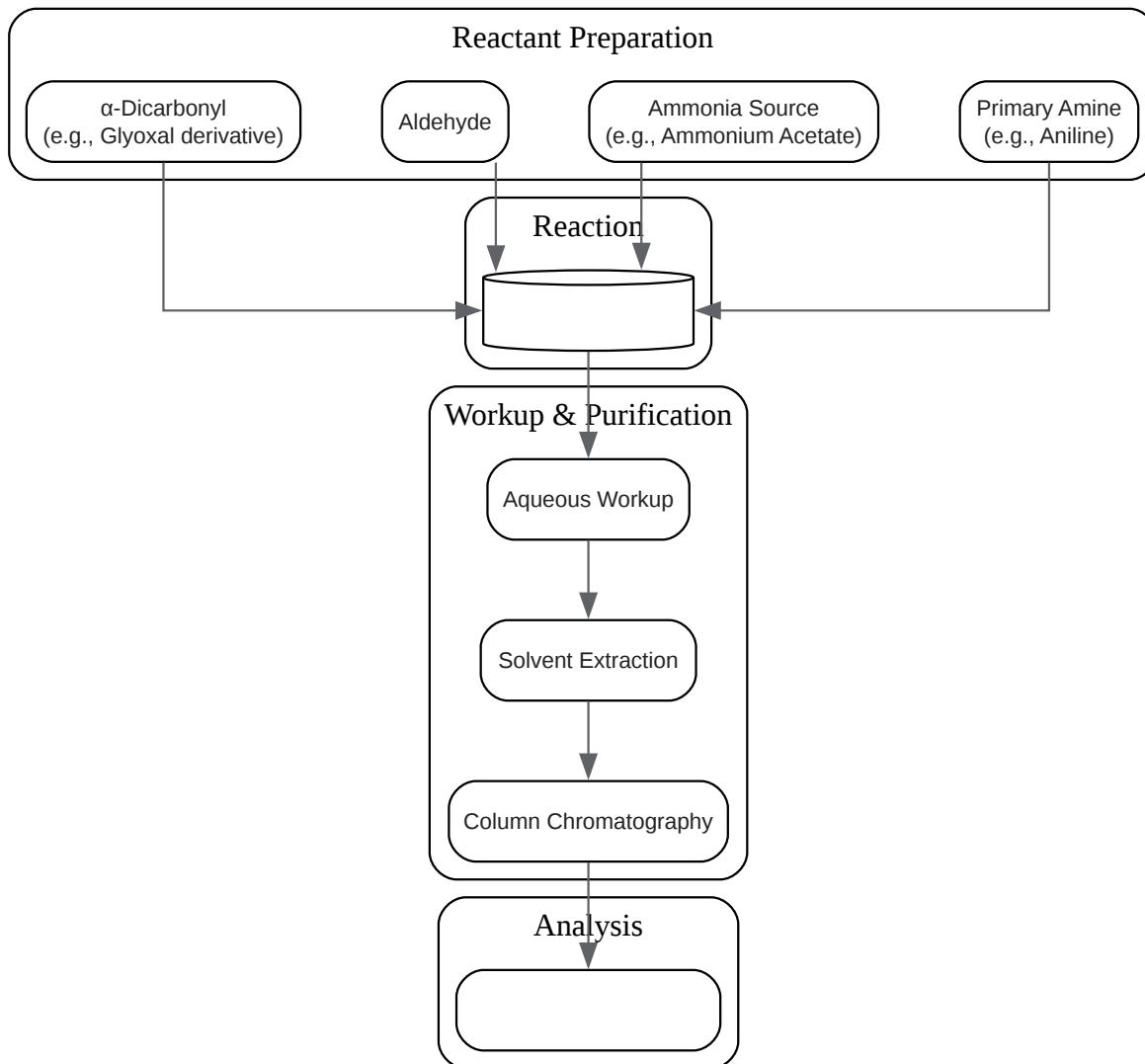
The biological activities of the broader imidazole class of compounds are well-documented, with various derivatives exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Imidazole-containing compounds have been shown to act on a range of biological targets, including but not limited to:

- Enzyme Inhibition: Imidazole derivatives are known to interact with the active sites of various enzymes, modulating their activity. For example, certain 1-hydroxy-2-phenyl-1H-imidazole derivatives have been investigated as xanthine oxidase inhibitors.[\[1\]](#)
- Receptor Binding: Substituted imidazoles have been developed as ligands for various receptors. For instance, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators of the A3 adenosine receptor.[\[2\]](#)

The specific biological targets and signaling pathways for **1-phenyl-1H-imidazol-4-amine** have not been extensively detailed in the available literature. Further research is required to elucidate its precise mechanism of action and potential therapeutic applications.

## Experimental Workflow: General Imidazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole, which could be adapted for the preparation of **1-phenyl-1H-imidazol-4-amine**.



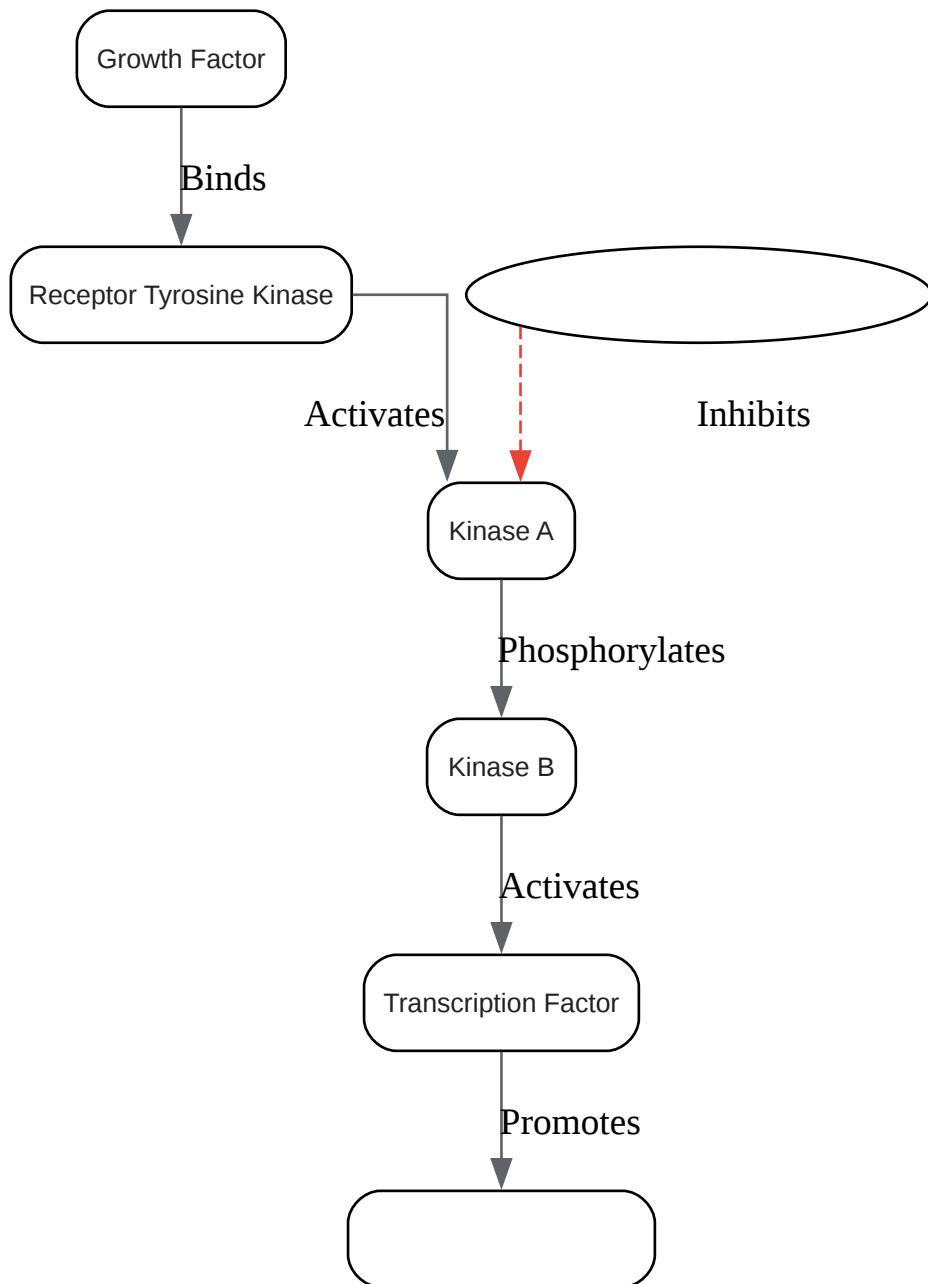
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Caption: Generalized workflow for imidazole synthesis.

## Hypothetical Signaling Pathway Involvement

Given the broad range of activities of imidazole derivatives, **1-phenyl-1H-imidazol-4-amine** could potentially interact with various signaling pathways. The diagram below illustrates a

hypothetical scenario where the compound acts as an inhibitor of a kinase pathway, a common mechanism for imidazole-based drugs.



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Caption: Hypothetical kinase inhibition pathway.

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## References

- 1. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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